N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)amine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the substituent introduced, such as halides or other nucleophiles.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide has several scientific research applications:
Neuroprotection: It has been studied for its potential to protect neurons from oxidative stress and neurotoxicity, particularly in the context of Alzheimer’s disease.
Enzyme Inhibition: This compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases.
Pharmacokinetics: Research has also focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal damage through its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects, often used in combination with other piperazines.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another piperazine derivative with potential pharmacological properties.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide is unique due to its dual role as a neuroprotective agent and an acetylcholinesterase inhibitor. This combination of properties makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C24H24N4O6S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H24N4O6S/c1-34-23-5-3-2-4-22(23)26-14-16-27(17-15-26)35(32,33)21-12-8-19(9-13-21)25-24(29)18-6-10-20(11-7-18)28(30)31/h2-13H,14-17H2,1H3,(H,25,29) |
InChI Key |
QCKUOZPAILZAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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